REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:9]3[CH:10]=[CH:11][C:12](Br)=[CH:13][C:8]=3[O:7][C:6]=2[CH:15]=1.[Cu][C:17]#[N:18].[CH3:19][N:20](C=O)C>>[C:19]([C:2]1[CH:3]=[CH:4][C:5]2[C:9]3[CH:10]=[CH:11][C:12]([C:17]#[N:18])=[CH:13][C:8]=3[O:7][C:6]=2[CH:15]=1)#[N:20]
|
Name
|
|
Quantity
|
10.27 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(OC3=C2C=CC(=C3)Br)C1
|
Name
|
copper(I) cyanide
|
Quantity
|
8.23 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h in a solution of ethylenediamine (50 mL) in water (300 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under N2 for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
stirred in 10% sodium cyanide solution (100 mL) for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solid was further purified by suspension in hot ethanol (100 mL)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC2=C(OC3=C2C=CC(=C3)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.69 g | |
YIELD: PERCENTYIELD | 97.43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |